Ethyl 3-(acetoxy)crotonate
Overview
Description
Ethyl 3-(acetoxy)crotonate is an organic compound with the molecular formula C8H12O4 . It is an impurity of Edaravone, a medication used to treat stroke and amyotrophic lateral sclerosis (ALS) .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(acetoxy)crotonate consists of 8 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The InChI Key is VSCUAMOPAHJJTA-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 3-(acetoxy)crotonate are not available, similar compounds like ethyl crotonate and acetoacetic esters are known to undergo reactions such as hydroboration and electrophilic addition .Physical And Chemical Properties Analysis
Ethyl 3-(acetoxy)crotonate has a boiling point of 87-88°C at 8 Torr and a density of 1.0583 g/cm3 . More detailed physical and chemical properties were not found in the sources.Scientific Research Applications
Synthesis of Organic Compounds
Ethyl 3-(acetoxy)crotonate plays a significant role in the synthesis of organic compounds. For example, it is used in the synthesis of 4-Methoxy-6-valeryl-5,6-dihydro-2-pyrone, an intermediate leading to pestalotin, which demonstrates its utility in complex organic synthesis processes (Takeda, Amano & Tsuboi, 1977).
Enethiol Rearrangements
Ethyl 3-(acetoxy)crotonate is also involved in enethiol rearrangements. For example, ethyl acetoacetate, a related compound, has been alkylated with crotyl bromides to give ethyl 3-alkylthio-crotonates. These compounds can undergo a variety of rearrangement reactions, highlighting the versatility of ethyl 3-(acetoxy)crotonate in chemical transformations (Dalgaard & Lawesson, 1972).
NMR Spectroscopy Studies
In NMR spectroscopy, ethyl 3-(acetoxy)crotonate derivatives, such as ethyl 3-(glycosylamino)crotonates, have been studied for their spectral characteristics. This research enhances the understanding of molecular structures and bonding in these compounds (Gómez Sánchez, Aldave & Scheidegger, 1969).
Stereoselective Reactions
The compound is used in stereoselective reactions, such as in the study of substrate stereochemistry in enzymatic reactions. It's used for preparing specific stereoisomers of organic compounds, demonstrating its application in selective synthesis processes (Willadsen & Eggerer, 1975).
Atmospheric Chemistry
In atmospheric chemistry, derivatives of ethyl 3-(acetoxy)crotonate, such as ethyl crotonate, have been studied for their reactions with OH radicals and Cl atoms. This research contributes to understanding the environmental impact and atmospheric behavior of these compounds (Teruel et al., 2012).
Safety and Hazards
properties
IUPAC Name |
ethyl (Z)-3-acetyloxybut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-4-11-8(10)5-6(2)12-7(3)9/h5H,4H2,1-3H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCUAMOPAHJJTA-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501229266 | |
Record name | 2-Butenoic acid, 3-(acetyloxy)-, ethyl ester, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501229266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(acetoxy)crotonate | |
CAS RN |
26805-39-0, 29214-62-8, 27750-19-2 | |
Record name | 2-Butenoic acid, 3-(acetyloxy)-, ethyl ester, (Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26805-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC167587 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167587 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Butenoic acid, 3-(acetyloxy)-, ethyl ester, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501229266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-acetoxy-2-butenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.003 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 3-(acetoxy)crotonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 3-(acetoxy)isocrotonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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